Benzenemethanamine, 2-bromo-N-ethyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "Benzenemethanamine, 2-bromo-N-ethyl-" has been the subject of various studies. One study focused on the total synthesis of a naturally occurring compound, 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, with an overall yield of 34% . Another study explored the synthesis and application of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) as a selective bromination agent for aromatic compounds . Additionally, X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes provided insights into the structural analysis of related compounds .

Synthesis Analysis

The synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol involved a five-step process starting from (3-bromo-4,5-dimethoxyphenyl)methanol, resulting in the target compound with an overall yield of 34% . Another study presented a novel compound, N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide), and its application as a selective bromination agent for aromatic compounds .

Molecular Structure Analysis

The X-ray structure determinations of bromo- and/or bromomethylsubstituted benzenes provided detailed analyses of the molecular structures of these compounds, highlighting interactions such as Br···Br, C–H···Br, C–Br···Br, and C–Br···π, contributing to a comprehensive understanding of their structural characteristics .

Chemical Reactions Analysis

The reaction of some methoxymethyl-substituted aryl methyl ethers with BBr3, followed by the addition of MeOH, resulted in the synthesis of corresponding methoxymethyl-substituted arylphenols in high yields . Additionally, the reaction between N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide) and aromatic compounds in the presence of benzoyl peroxide led to the formation of bromo aromatic compounds, demonstrating the compound's selective bromination capabilities .

Physical and Chemical Properties Analysis

The physical and chemical properties of "Benzenemethanamine, 2-bromo-N-ethyl-" were not explicitly addressed in the provided abstracts.

Relevant Case Studies

No specific case studies related to "Benzenemethanamine, 2-bromo-N-ethyl-" were mentioned in the provided abstracts.

Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers

A New Synthesis and Application of N, N'-Dibromo-N, N' -1,2-Ethylene bis(2,5-Dimethyl Benzene Sulfonamide); As a Novel Selective Bromination Agent for Aromatic Compounds

X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes: C–H···Br, C–Br···Br, and C–Br···π Interactions

科学的研究の応用

Organic Synthesis and Chemical Reactivity

A study by Yorimitsu et al. (2001) explored the triethylborane-induced bromine atom-transfer radical addition in aqueous media, highlighting the solvent effect on radical addition reactions. This research provides valuable insights into the chemical reactivity of bromine-containing compounds in different solvents, including water, and their potential applications in organic synthesis (Yorimitsu et al., 2001).

Synthesis of Biologically Active Compounds

Akbaba et al. (2010) reported the total synthesis of a biologically active, naturally occurring bromophenol derivative, underscoring the importance of bromine functionalities in the synthesis of compounds with potential biological activities (Akbaba et al., 2010).

Novel Synthetic Methodologies

Kuroda and Kobayashi (2015) developed a facile synthesis of 1-substituted 3-alkoxy-1H-isoindoles, showcasing the versatility of bromine-containing intermediates in the synthesis of heterocyclic compounds, a class of chemicals significant in medicinal chemistry and drug design (Kuroda & Kobayashi, 2015).

Antimicrobial Applications

Research by Xu et al. (2003) on antibacterial bromophenols from the marine red alga Rhodomela confervoides demonstrates the potential of bromine-containing compounds in developing new antimicrobial agents. This study identified bromophenols with significant activity against various bacterial strains, highlighting the broader applicability of brominated compounds in addressing microbial resistance (Xu et al., 2003).

Polymer Science and Material Chemistry

Stoffelbach et al. (2007) investigated the use of an amphiphilic block copolymer as a stabilizer and a macroinitiator in miniemulsion polymerization under AGET ATRP conditions. This research illustrates the role of bromine-containing initiators in polymer science, particularly in the synthesis of novel polymeric materials with potential applications in biomedicine, coatings, and advanced materials technology (Stoffelbach et al., 2007).

Safety And Hazards

The safety data sheet for a similar compound, Bromoethane, indicates that it is highly flammable and suspected of causing cancer . It is harmful if swallowed or inhaled . Safety measures include using personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin and eyes .

特性

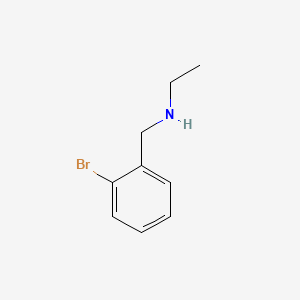

IUPAC Name |

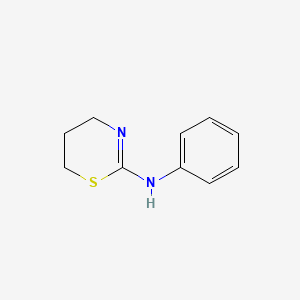

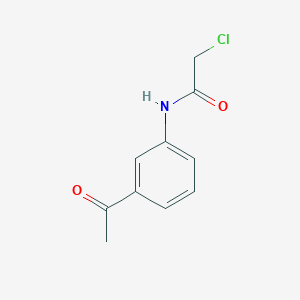

N-[(2-bromophenyl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6,11H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIRKZBIKUSDDKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20217693 |

Source

|

| Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzenemethanamine, 2-bromo-N-ethyl- | |

CAS RN |

67342-74-9 |

Source

|

| Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067342749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanamine, 2-bromo-N-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20217693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1297727.png)

![3-Chloro-8-nitroimidazo[1,2-a]pyridine](/img/structure/B1297739.png)